Xanthine Oxidase (XO) Inhibition: Aureusidin vs. Sulfuretin – Potency and Mechanism
In a direct enzymatic assay, aureusidin inhibits xanthine oxidase (XO) with an IC50 of 7.617 ± 0.401 μM [1]. This potency is notably superior to that of its closest aurone analog, sulfuretin, which exhibits an IC50 of 25.7 μM under comparable in vitro conditions [1]. Furthermore, aureusidin demonstrates a mixed-type inhibition mechanism against XO, binding to both the free enzyme and the enzyme-substrate complex, whereas sulfuretin exhibits competitive inhibition, binding solely to the active site [1]. This mechanistic distinction suggests that aureusidin may retain efficacy even at elevated substrate concentrations where sulfuretin's competitive binding would be overcome.
| Evidence Dimension | Xanthine oxidase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.617 ± 0.401 μM |
| Comparator Or Baseline | Sulfuretin: IC50 = 25.7 μM |
| Quantified Difference | Aureusidin is approximately 3.4-fold more potent than sulfuretin. |
| Conditions | In vitro enzymatic assay (reported in He et al., RSC Adv. 2023) |
Why This Matters
Selecting aureusidin over sulfuretin provides a >3-fold increase in XO inhibitory potency and a distinct mixed-type mechanism, making it the superior choice for research on hyperuricemia and gout where target engagement under physiological substrate concentrations is critical.
- [1] He P, Xu H, Yang C, Yu D, Liu Y, Du J, Li Y. Unveiling the inhibitory mechanism of aureusidin targeting xanthine oxidase by multi-spectroscopic methods and molecular simulations. RSC Adv. 2023;13(3):1769-1779. View Source
